Computed Lipophilicity (XLogP3) Elevation Versus Non-Fluorinated and Mono-Methyl Analogs
The target compound exhibits a computed XLogP3 of 1.1, which is 0.9 log units higher than that of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (0.2) [1] and 0.4 log units above 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (0.7) [2]. This increase reflects the combined lipophilicity contribution of the trifluoromethyl group and the additional C3-methyl, both of which are absent in the comparator structures [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid: 0.2; 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: 0.7 |
| Quantified Difference | +0.9 vs. non-fluorinated analog; +0.4 vs. mono-methyl-CF3 analog |
| Conditions | PubChem XLogP3 3.0 algorithm, computed 2025.04.14 |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, making the target compound a preferred choice when designing cell-permeable amide derivatives or prodrugs.
- [1] PubChem CID 1273304. 1,3-dimethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1273304 View Source
- [2] PubChem CID 2807771. 1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2807771 View Source
- [3] PubChem CID 68954028. 1,3-dimethyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/68954028 View Source
